molecular formula C20H30N2O3S B5671482 2-(3-phenylpropyl)-8-(propylsulfonyl)-2,8-diazaspiro[4.5]decan-3-one

2-(3-phenylpropyl)-8-(propylsulfonyl)-2,8-diazaspiro[4.5]decan-3-one

Cat. No. B5671482
M. Wt: 378.5 g/mol
InChI Key: JISGLOYRHMFGJI-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of diazaspirodecanone derivatives, including compounds similar to the one , involves complex organic synthesis routes. For example, a series of 1-oxa-3,8-diazaspiro[4.5]decan-2-ones have been prepared for screening as antihypertensive agents, indicating a methodological approach that could potentially be applied to the synthesis of our target compound (Caroon et al., 1981). These synthetic routes often involve multi-step reactions, starting from readily available precursors, and aim to introduce specific functional groups at targeted positions within the molecule.

Molecular Structure Analysis

The molecular structure of diazaspirodecanone derivatives has been extensively studied, revealing a complex architecture that includes a spiro linkage between a cyclohexane ring and a diazadecanone moiety. For instance, the crystal structure analysis of related compounds highlights the presence of planar furan rings, cyclohexane rings in chair conformation, and benzene rings, providing a foundation for understanding the structural characteristics of our target molecule (Wang et al., 2011).

Chemical Reactions and Properties

Diazaspirodecanone compounds participate in various chemical reactions, reflecting their reactivity and functional group compatibility. They have been synthesized through reactions that involve condensation, cyclization, and functional group transformations, indicating a versatile chemistry that enables the introduction of diverse substituents and the modification of their chemical properties (Carretero et al., 1994).

Physical Properties Analysis

The physical properties of diazaspirodecanone derivatives, such as solubility, melting point, and crystallinity, are influenced by their molecular structure. Although specific data for our target compound are not directly available, related studies on similar compounds provide insights into their physical characteristics, suggesting that variations in substituents can significantly affect these properties (Eames et al., 1996).

Chemical Properties Analysis

The chemical properties of diazaspirodecanone derivatives, including acidity, basicity, and reactivity towards nucleophiles and electrophiles, are key factors in their biological activity and potential pharmacological applications. The introduction of specific functional groups, such as the propylsulfonyl moiety, can alter these properties, influencing their mechanism of action and interaction with biological targets (Pardali et al., 2021).

properties

IUPAC Name

2-(3-phenylpropyl)-8-propylsulfonyl-2,8-diazaspiro[4.5]decan-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H30N2O3S/c1-2-15-26(24,25)22-13-10-20(11-14-22)16-19(23)21(17-20)12-6-9-18-7-4-3-5-8-18/h3-5,7-8H,2,6,9-17H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JISGLOYRHMFGJI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCS(=O)(=O)N1CCC2(CC1)CC(=O)N(C2)CCCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H30N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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